molecular formula C10H11N3O B2781711 2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 84292-17-1

2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2781711
CAS No.: 84292-17-1
M. Wt: 189.218
InChI Key: IMEWNFMUUYKRSA-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a chemical compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidin-4-one core with a dimethylamino group at the 2-position. Its distinct chemical properties make it a subject of interest for researchers and industry professionals alike.

Preparation Methods

The synthesis of 2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

  • Formation of the Pyridine Ring: : The synthesis begins with the formation of a pyridine ring through a cyclization reaction. This can be achieved using a suitable precursor, such as an amino-substituted pyridine derivative.

  • Introduction of the Dimethylamino Group: : The dimethylamino group is introduced at the 2-position of the pyridine ring. This can be done through nucleophilic substitution reactions, where a suitable leaving group is replaced by the dimethylamino group.

  • Formation of the Pyrimidinone Ring: : The final step involves the formation of the pyrimidinone ring. This can be achieved through a condensation reaction, where the pyridine derivative reacts with a suitable carbonyl compound to form the pyrimidinone structure.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity. The choice of reagents, solvents, and reaction conditions can significantly impact the efficiency of the synthesis process.

Chemical Reactions Analysis

2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can be performed to convert the compound into its reduced forms. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Substitution reactions can be carried out to replace specific atoms or groups within the compound. This can be achieved using nucleophiles or electrophiles, depending on the desired substitution pattern.

Common reagents and conditions used in these reactions include various acids, bases, and solvents, which can influence the reaction outcomes. The major products formed from these reactions can vary based on the specific conditions employed.

Scientific Research Applications

2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: : The compound may have biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.

  • Medicine: : The compound's potential medicinal properties can be explored for the treatment of various diseases. Research may focus on its efficacy, safety, and mechanism of action.

  • Industry: : The compound can be used in the production of materials, such as polymers and coatings. Its chemical properties can enhance the performance of these materials in various industrial applications.

Comparison with Similar Compounds

2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:

  • 2-(Dimethylamino)ethanol: : This compound has a similar dimethylamino group but lacks the pyrimidinone ring.

  • 2-(Dimethylamino)ethyl methacrylate: : This compound is a methacrylic acid derivative with applications in polymer production.

  • 2-(Diethylamino)ethanol: : This compound has an ethyl group instead of a methyl group, leading to different chemical properties.

The uniqueness of this compound lies in its combination of the pyrimidinone ring and the dimethylamino group, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(dimethylamino)pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-12(2)9-7-10(14)13-6-4-3-5-8(13)11-9/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEWNFMUUYKRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=O)N2C=CC=CC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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